Chloromethyl cyclohexanecarboxylate

Vue d'ensemble

Description

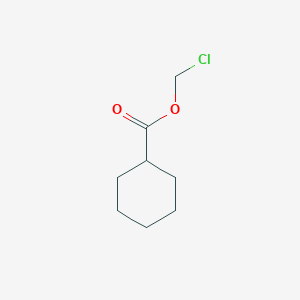

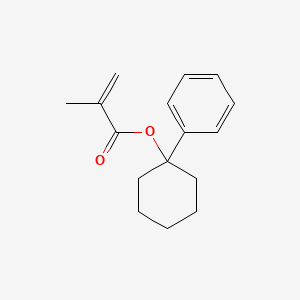

Chloromethyl cyclohexanecarboxylate is a complex organic compound that belongs to the class of cyclohexanecarboxylic acid esters. It is used in various chemical reactions and has a molecular formula of C8H13ClO2 .

Synthesis Analysis

The synthesis of this compound involves the use of aromatic compounds with formaldehyde and hydrogen chloride. This reaction is catalyzed by Lewis acids such as zinc chloride . A plausible mechanism for this catalysis involves the treatment of dimethoxymethane with chlorosulfonic acid in situ, which produces methyl chloromethyl ether. The formation of the chloromethyl cation ([ClCH2]+) is then promoted by ZnI2 .Molecular Structure Analysis

The molecular structure of this compound involves a cyclohexane ring with a carboxylate (CO2) and a chloromethyl (CH2Cl) group attached to it . The structure is influenced by the properties of cyclohexane and the attached functional groups .Chemical Reactions Analysis

This compound exhibits the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride . E2 reactions are typically seen with secondary and tertiary alkyl halides, but a hindered base is necessary with a primary halide .Applications De Recherche Scientifique

Catalysis and Chemical Synthesis

Chloromethyl cyclohexanecarboxylate has been utilized in various chemical syntheses and catalysis processes. For instance, the carbonylation of cyclohexene in methanol solution, using palladium(II) chloride–triphenylphosphine as a catalyst, yields methyl cyclohexanecarboxylate in high efficiencies. This process has been studied for its kinetic properties, including the effects of variables like initial concentration of the catalyst, carbon monoxide pressure, and temperature (Yoshida, Sugita, Kudo, & Takezaki, 1976).

Microbial Degradation and Biosynthesis

Cyclohexanecarboxylate, a derivative of this compound, is significant in microbial degradation and biosynthesis. It is formed through the oxidative microbial degradation of n-alkylcycloparaffins and anaerobic degradation of benzoate. Additionally, it serves as a synthetic intermediate or starter unit in the biosynthesis of cellular constituents and secondary metabolites. Research has identified gene clusters responsible for the CHCA aromatization pathway in specific bacterial strains, contributing significantly to our understanding of microbial metabolism and genetic pathways (Yamamoto, Hasegawa, Lau, & Iwaki, 2021).

Supramolecular Chemistry

In the field of supramolecular chemistry, cyclohexanecarboxylic acid derivatives like CHC-βCD have been synthesized and studied for their intramolecular complex formation behaviors. Such compounds demonstrate temperature-independent intramolecular complexes in water, which have been analyzed through 2D and variable-temperature NMR spectroscopy. This research provides insights into the structural dynamics and potential applications of such molecules in drug delivery and molecular recognition systems (Li, Ng, & Novák, 2002).

Electrocatalysis and Electrochemistry

The electrochemical oxidation of cyclohexanecarboxylate has been enhanced by ultrasound irradiation. This modification leads to a predominance of two-electron products and increased reaction efficiency, highlighting the potential for using ultrasonic irradiation in electrochemical reactions and catalysis (Chyla, Lorimer, Mason, Smith, & Walton, 1989).

Material Science and Polymer Chemistry

This compound is also relevant in the synthesis of new monomers for cyclopolymerization, which are used to produce cyclopolymers with high cyclization efficiency and stereoregularity. These polymers have potential applications in materials science and nanotechnology (Tsuda & Mathias, 1993).

Mécanisme D'action

Target of Action

Chloromethyl cyclohexanecarboxylate (CMCC) is a complex organic compound. The primary targets of CMCC in S. flexneri are FabH Cys112 and MiaA Cys273 . These targets play crucial roles in the biochemical pathways of the organism, influencing its survival and proliferation.

Mode of Action

The mode of action of CMCC involves the Blanc chloromethylation reaction . This reaction is carried out under acidic conditions and with a ZnCl2 catalyst. These conditions protonate the formaldehyde carbonyl, making the carbon much more electrophilic . The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .

Biochemical Pathways

. This can potentially affect various biochemical pathways, especially those involving aromatic compounds.

Pharmacokinetics

64 g/mol , which may influence its bioavailability and pharmacokinetics.

Propriétés

IUPAC Name |

chloromethyl cyclohexanecarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c9-6-11-8(10)7-4-2-1-3-5-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYFSEXLXRFOLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[b]thiophen-6-yl)ethanone](/img/structure/B3121979.png)

![5,8-Dioxa-2-azaspiro[3.4]octane](/img/structure/B3122016.png)

![N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-phthalamic acid](/img/structure/B3122024.png)